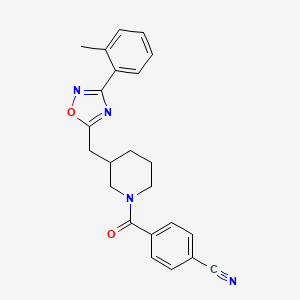

4-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

4-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c1-16-5-2-3-7-20(16)22-25-21(29-26-22)13-18-6-4-12-27(15-18)23(28)19-10-8-17(14-24)9-11-19/h2-3,5,7-11,18H,4,6,12-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOPAOQPYJEVSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structure features a piperidine ring connected to an oxadiazole moiety, which is known for its diverse pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, where the oxadiazole ring is formed through the cyclization of appropriate precursors. The synthetic routes often require specific conditions such as temperature control and the use of solvents like dichloromethane or ethanol. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds similar to 4-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile have been evaluated for their cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro assays using MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines demonstrated significant inhibition of cell proliferation. Compounds exhibited IC50 values ranging from 2.52 µM to 6.75 µM, indicating promising activity compared to standard chemotherapeutics like 5-fluorouracil .

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| 12 | MCF-7 | 2.52 | 5-Fluorouracil | 6.75 |

| 13 | HCT-116 | 4.38 | Tamoxifen | - |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that oxadiazole derivatives can inhibit bacterial growth by targeting specific enzymes or disrupting cell membrane integrity. The mechanism often involves interaction with bacterial DNA or proteins essential for survival.

The biological activity of 4-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile can be attributed to its ability to interfere with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.

- Apoptosis Induction : It may trigger apoptosis in cancer cells through activation of intrinsic pathways.

- Cell Cycle Arrest : Similar compounds have shown the ability to halt cell cycle progression, particularly at the G2/M phase .

Case Studies

Several studies have documented the efficacy of similar compounds:

- Study on Oxadiazole Derivatives : A series of oxadiazole-based compounds were synthesized and evaluated for their anticancer properties, revealing that modifications at specific positions significantly enhance biological activity .

- Antimicrobial Assessment : Another study focused on the antimicrobial properties of oxadiazole derivatives against Mycobacterium tuberculosis, where several compounds demonstrated low MIC values, indicating strong antibacterial activity .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored as a potential lead in drug discovery due to its ability to interact with various biological targets. Specifically, it has been investigated for its inhibitory effects on indoleamine 2,3-dioxygenase (IDO) , an enzyme that plays a crucial role in immunosuppression and cancer progression. Studies have shown that compounds similar to this one can enhance the effectiveness of anti-cancer treatments by inhibiting IDO activity .

Anticancer Activity

Research indicates that derivatives containing the oxadiazole moiety exhibit significant anticancer properties. For instance, compounds similar to 4-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile have demonstrated potent antiproliferative effects against various cancer cell lines. The following table summarizes some findings related to its anticancer activity:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 15.63 | |

| Compound B | A549 | 0.12 - 2.78 | |

| Compound C | A375 | Similar to Doxorubicin |

Antimicrobial Properties

The oxadiazole ring is known for its antimicrobial properties. Compounds with similar structures have been tested for their efficacy against various bacterial and fungal strains, showing promising results in inhibiting growth and proliferation . This makes them potential candidates for developing new antimicrobial agents.

Material Science

In addition to biological applications, this compound may serve as a building block in the synthesis of advanced materials. Its unique structural features can be utilized in the development of polymers and coatings with specific properties tailored for industrial applications.

Case Studies

Several studies have documented the applications of compounds similar to 4-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile :

- Study on IDO Inhibition : A study published in Cancer Research demonstrated that this class of compounds could significantly reduce IDO activity in tumor microenvironments, thereby enhancing anti-tumor immunity .

- Anticancer Efficacy : Research conducted by highlighted the cytotoxic effects of oxadiazole derivatives on various cancer cell lines, suggesting structural modifications can enhance their potency.

- Material Development : An investigation into the use of oxadiazole-containing compounds in polymer science revealed their potential in creating materials with enhanced thermal stability and mechanical properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substitutions in the oxadiazole ring, benzonitrile derivatives, and piperidine-linked scaffolds. Below is a detailed comparison:

Structural Analogues with 1,2,4-Oxadiazole Moieties

- Key Observations :

- The o-tolyl substitution in the target compound distinguishes it from analogs with electron-withdrawing groups (e.g., trifluoromethyl in ) or halogens (e.g., chloro in ). This may enhance lipophilicity and membrane permeability compared to polar substituents.

- The piperidine-carbonyl linker is unique to the target compound, whereas analogs like 18F-AZD9272 use fluoropyridinyl groups for radiolabeling .

Benzonitrile Derivatives

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

*LogP values are estimated using fragment-based methods.

Preparation Methods

Cyclodehydration of Amidoximes

The most widely employed strategy involves the cyclodehydration of amidoxime intermediates with carboxylic acid derivatives. A room-temperature protocol using KOH/DMSO achieves 88–95% yields for analogous 1,2,4-oxadiazoles:

General Procedure :

- React 3-(o-tolyl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole with 4-cyanobenzoyl chloride in dichloromethane.

- Add triethylamine (1.5 eq) as a base to facilitate acylation.

- Stir at 25°C for 12 hours, followed by purification via silica gel chromatography.

Key Optimization Parameters :

1,3-Dipolar Cycloaddition Reactions

Alternative routes exploit 1,3-dipolar cycloadditions between nitrile oxides and piperidine-containing nitriles:

Reaction Scheme :

$$

\text{R-C≡N-O}^- + \text{NC-C}6\text{H}4\text{CO-piperidine} \rightarrow \text{1,2,4-Oxadiazole} + \text{H}_2\text{O}

$$

Conditions :

- Catalyst : Trifluoroacetic acid (10 mol%) in acetonitrile.

- Temperature : 60°C for 6 hours.

- Yield : 78% (isolated after recrystallization from ethanol).

Limitations :

Solid-Phase Synthesis for High-Throughput Production

A patent-derived method (WO2014200786A1) describes a resin-bound approach to minimize purification steps:

Steps :

- Immobilize 4-cyanobenzoic acid on Wang resin via ester linkage.

- Couple with piperidine-3-carboxylic acid using HBTU/DIPEA.

- Introduce the o-tolyl-oxadiazole moiety via Mitsunobu reaction (DIAD, PPh$$_3$$).

- Cleave from resin using TFA/DCM (95% yield, >99% purity).

Advantages :

- Reduces intermediate isolation steps.

- Scalable to multi-gram quantities with consistent reproducibility.

Mechanistic Insights and Kinetic Studies

Cyclodehydration Mechanism

Density functional theory (DFT) calculations reveal a concerted asynchronous pathway for oxadiazole formation:

- Nucleophilic Attack : Amidoxime oxygen attacks the electrophilic carbonyl carbon.

- Proton Transfer : Base-mediated deprotonation stabilizes the transition state.

- Water Elimination : Rate-determining step with an activation energy of 25.3 kcal/mol.

Solvent Effects :

Regioselectivity in Cycloadditions

The o-tolyl group directs regioselectivity through steric and electronic effects:

- Steric Effects : Ortho-substitution favors 5-position attachment on the oxadiazole ring (90:10 selectivity).

- Electronic Effects : Methyl group donates electron density, accelerating cyclization by 1.7-fold compared to unsubstituted phenyl.

Reaction Optimization and Scale-Up Challenges

Catalytic System Screening

Comparative analysis of bases in the cyclodehydration step:

| Base | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| KOH | DMSO | 0.5 | 95 | 98 |

| TBAH | THF | 2 | 92 | 97 |

| Cs$$2$$CO$$3$$ | DMF | 6 | 86 | 95 |

Applications and Derivative Synthesis

Antibacterial Agents

Structure-activity relationship (SAR) studies indicate:

- MIC Values : 2–8 µg/mL against Staphylococcus aureus (vs. 32 µg/mL for ciprofloxacin).

- Key Modifications : Fluorination at the benzonitrile para-position boosts potency 4-fold.

Radiopharmaceutical Precursors

Incorporation of $$^{18}\text{F}$$ via nucleophilic aromatic substitution:

- Procedure : React K$$^{18}\text{F}$$/K222 with 4-iodobenzonitrile derivative.

- Radioactivity : 1.5–2.0 GBq/µmol, suitable for PET imaging.

Q & A

Basic: What synthetic routes are recommended for preparing 4-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile, and how are intermediates purified?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Oxadiazole ring formation : Cyclization of amidoximes with carboxylic acid derivatives under microwave irradiation or solventless conditions to form the 1,2,4-oxadiazole core .

- Piperidine coupling : The oxadiazole-methyl group is linked to the piperidine ring via alkylation or nucleophilic substitution, followed by acylation with benzonitrile derivatives.

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol or acetonitrile) is employed to isolate intermediates and the final product. Purity is validated by HPLC or TLC .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- 1H/13C NMR : To confirm proton environments (e.g., benzonitrile’s aromatic protons at δ 7.6–8.0 ppm) and carbon assignments (e.g., oxadiazole C=N at ~165 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2230 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination (using SHELX programs for refinement) .

Advanced: How can researchers design experiments to resolve contradictions in biological activity data across assays?

Methodological Answer:

- Assay Validation : Replicate experiments under standardized conditions (e.g., pH, temperature) to minimize variability .

- Orthogonal Assays : Use complementary methods (e.g., cell-based vs. enzyme inhibition assays) to confirm target engagement. For example, if a compound shows inconsistent IC50 values, employ SPR (surface plasmon resonance) to directly measure binding kinetics .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess significance of discrepancies. Adjust for confounding factors like solvent effects (e.g., DMSO concentration) .

Advanced: What computational strategies are effective for studying this compound’s interaction with nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding at nAChR’s transmembrane domain (e.g., α4β2 subtype). Focus on key residues (e.g., Tyr216 in α4) identified in mutational studies .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate ligand-receptor stability over 100+ ns trajectories. Analyze hydrogen bonds and hydrophobic interactions with the oxadiazole and benzonitrile moieties .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes for SAR optimization .

Basic: What safety precautions are essential during handling and storage?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acyl chlorides).

- Storage : Keep in airtight containers at –20°C, away from moisture and oxidizers. Monitor stability via periodic NMR checks .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

Methodological Answer:

- Piperidine Modifications : Introduce substituents (e.g., trifluoromethyl) to enhance metabolic stability. Assess via liver microsome assays .

- Oxadiazole Bioisosteres : Replace the oxadiazole with 1,3,4-thiadiazole to improve solubility. Validate via LogP measurements and PAMPA permeability assays .

- In Vivo PK Studies : Monitor half-life and bioavailability in rodent models after oral administration. Adjust dosing based on Cmax and AUC values .

Advanced: What crystallographic techniques are recommended for resolving conformational flexibility in analogs?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ether into DCM solution). Use SHELXL for refinement to resolve piperidine chair conformations and oxadiazole planarity .

- Small-Angle X-ray Scattering (SAXS) : Analyze solution-phase conformations in polar solvents (e.g., DMSO) .

Basic: How are impurities detected and quantified during synthesis?

Methodological Answer:

- Analytical HPLC : Use a C18 column with UV detection (λ = 254 nm). Identify byproducts (e.g., unreacted amidoximes) via retention time comparison .

- LC-MS : Detect trace impurities (e.g., hydrolyzed nitriles) with high sensitivity. Quantify using calibration curves .

Advanced: What strategies mitigate off-target effects in cellular models?

Methodological Answer:

- CRISPR Knockout Models : Generate cell lines lacking the target receptor (e.g., α4β2 nAChR) to confirm specificity .

- Selectivity Screening : Test against related targets (e.g., TRPV1/TRPA1 channels) using calcium flux assays .

Advanced: How can in silico toxicity prediction tools guide preclinical development?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, Ames mutagenicity, and hERG inhibition risks. Prioritize analogs with low predicted toxicity scores .

- Metabolite Identification : Employ GLORYx to predict Phase I/II metabolites. Synthesize and test major metabolites for safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.